molecular formula C19H21N3 B563556 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 CAS No. 1189455-22-8

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

Cat. No.: B563556
CAS No.: 1189455-22-8
M. Wt: 297.352
InChI Key: AYYPQRMTCMCFSL-WGIVQRENSA-N
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Description

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is a stable isotope-labeled compound used in various scientific research applications. It is known for its role in modulating muscarinic receptors, which are crucial for the treatment of central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves several steps. One common method includes the reaction of 1-benzyl-4-piperidone with phenylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. The use of stable isotope labeling in the production process allows for precise tracking and analysis in various research applications .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is widely used in scientific research, including:

    Chemistry: As a reference standard for analytical methods and as a precursor in the synthesis of other compounds.

    Biology: In studies of neurotransmission and receptor modulation.

    Medicine: For the development of treatments for central nervous system disorders such as Parkinson’s disease and schizophrenia.

    Industry: In the production of stable isotope-labeled compounds for various applications

Mechanism of Action

The compound exerts its effects by modulating muscarinic receptors, which are involved in various physiological processes, including neurotransmission, memory, and learning. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved often relate to the regulation of neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4-piperidinamine (4-AP)
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
  • Norfentanyl

Uniqueness

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds that may not have the same level of specificity and accuracy in experimental studies .

Properties

CAS No.

1189455-22-8

Molecular Formula

C19H21N3

Molecular Weight

297.352

IUPAC Name

4-(anilino)-1-benzylpiperidine-4-carbonitrile

InChI

InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1

InChI Key

AYYPQRMTCMCFSL-WGIVQRENSA-N

SMILES

C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carbonitrile;  1-Benzyl-4-cyano-4-(anilino-13C6)piperidine;  4-(Anilino-13C6)-4-cyano-1-benzylpiperidine;  NSC 73005-13C6; 

Origin of Product

United States

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